![molecular formula C17H12ClF4NO3 B6507266 ({[2-(trifluoromethyl)phenyl]methyl}carbamoyl)methyl 3-chloro-4-fluorobenzoate CAS No. 1795032-25-5](/img/structure/B6507266.png)

({[2-(trifluoromethyl)phenyl]methyl}carbamoyl)methyl 3-chloro-4-fluorobenzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

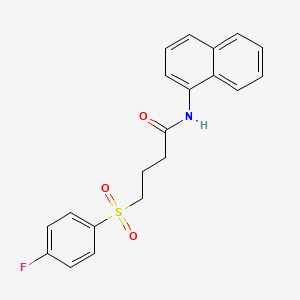

The compound is a complex organic molecule that contains several functional groups, including a trifluoromethyl group, a carbamoyl group, and a benzoate group . These groups are common in many pharmaceuticals and agrochemicals .

Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of several functional groups. The trifluoromethyl group is a strong electron-withdrawing group, which would affect the electronic structure of the molecule . The carbamoyl and benzoate groups would also contribute to the overall structure .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the trifluoromethyl group is highly electronegative, which could affect the compound’s polarity and solubility . The carbamoyl and benzoate groups could also influence properties like acidity and stability .Scientific Research Applications

TFPCM-CFB has been found to have a range of potential applications in scientific research. For example, it has been used as a reagent in organic synthesis, as a catalyst in the synthesis of polymers, and as a ligand in the synthesis of metal complexes. Additionally, TFPCM-CFB has been studied for its potential therapeutic applications, as it has been found to possess a range of biological activities, including anti-inflammatory, anti-microbial, and anti-cancer effects.

Mechanism of Action

Target of Action

A molecule with a -cf3 group, attached to a tertiary stereogenic center in a hetero aliphatic ring, has been shown to exhibit improved drug potency toward reverse transcriptase enzyme inhibition .

Mode of Action

It’s known that the trifluoromethyl (-cf3) group can lower the pka of the cyclic carbamate by a key hydrogen bonding interaction with the protein . This interaction could potentially enhance the compound’s interaction with its targets.

Biochemical Pathways

The suzuki–miyaura (sm) cross-coupling reaction, which is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction, could be involved . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .

Pharmacokinetics

The presence of the trifluoromethyl (-cf3) group could potentially influence these properties, as it is known to impact the chemical reactivity, physico-chemical behavior, and biological activity of molecules .

Result of Action

The presence of the trifluoromethyl (-cf3) group could potentially enhance the compound’s potency toward its targets .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the success of the Suzuki–Miyaura (SM) cross-coupling reaction, which could be involved in the compound’s action, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .

Advantages and Limitations for Lab Experiments

TFPCM-CFB is a useful reagent for lab experiments, as it is relatively easy to synthesize and is relatively stable. Additionally, it has been found to be non-toxic and non-irritating to the skin. However, it is important to note that the compound has a low solubility in water, which can limit its use in some experiments.

Future Directions

The potential applications of TFPCM-CFB are still being explored. Some potential future directions for research include further investigation into its mechanism of action, its potential therapeutic applications, and its potential use as a reagent in organic synthesis. Additionally, further research into its potential toxicity and other safety concerns is needed in order to determine its potential for use in clinical settings.

Synthesis Methods

TFPCM-CFB can be synthesized through a two-step process. The first step involves the reaction of trifluoromethylbenzaldehyde with ethyl carbamate in the presence of a base, such as sodium hydroxide, to form the intermediate 2-(trifluoromethyl)phenylmethylcarbamate. This intermediate is then reacted with 3-chloro-4-fluorobenzoic acid in the presence of a base, such as sodium hydroxide, to form the final product, TFPCM-CFB.

properties

IUPAC Name |

[2-oxo-2-[[2-(trifluoromethyl)phenyl]methylamino]ethyl] 3-chloro-4-fluorobenzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12ClF4NO3/c18-13-7-10(5-6-14(13)19)16(25)26-9-15(24)23-8-11-3-1-2-4-12(11)17(20,21)22/h1-7H,8-9H2,(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGBAUJACQKQXJN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CNC(=O)COC(=O)C2=CC(=C(C=C2)F)Cl)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12ClF4NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[4-(4-methylbenzenesulfonyl)piperazin-1-yl]-6-(4-methylpiperazin-1-yl)pyridazine](/img/structure/B6507192.png)

![3-[(4E)-3-butyl-2-oxo-1,2,3,4-tetrahydroquinazolin-4-ylidene]-1-(2-fluorophenyl)urea](/img/structure/B6507209.png)

![1-(4-tert-butylphenyl)-3-[(4E)-2-oxo-3-[(oxolan-2-yl)methyl]-1,2,3,4-tetrahydroquinazolin-4-ylidene]urea](/img/structure/B6507219.png)

![5-{[2-(2,6-dimethylmorpholin-4-yl)-2-oxoethyl]sulfanyl}-1,3,6-trimethyl-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B6507221.png)

![2-(2-chlorophenyl)-N-[4-(4-methoxypiperidin-1-yl)phenyl]acetamide](/img/structure/B6507224.png)

![N'-{2-tert-butyl-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-N-(2-methylpropyl)ethanediamide](/img/structure/B6507230.png)

![4-[3-(4-benzylpiperidine-1-carbonyl)piperidin-1-yl]-6-(1H-1,2,4-triazol-1-yl)pyrimidine](/img/structure/B6507242.png)

![1-[4-(thiophen-3-yl)-1,3-thiazol-2-yl]-4-[4-(trifluoromethoxy)benzoyl]piperazine](/img/structure/B6507246.png)

![3-{4-[4-(thiophen-3-yl)-1,3-thiazol-2-yl]piperazine-1-carbonyl}-1H-indole](/img/structure/B6507252.png)

![6-ethoxy-2-[4-(1,2-oxazole-5-carbonyl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B6507254.png)

![{[(3-bromophenyl)methyl]carbamoyl}methyl thiophene-3-carboxylate](/img/structure/B6507271.png)

![N-(4-fluoro-1,3-benzothiazol-2-yl)-4-(phenylsulfanyl)-N-[(pyridin-4-yl)methyl]butanamide](/img/structure/B6507273.png)

![({[2-(trifluoromethyl)phenyl]methyl}carbamoyl)methyl 4-ethylbenzoate](/img/structure/B6507279.png)